![molecular formula C24H25N5O5S B2392218 N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide CAS No. 1223928-43-5](/img/structure/B2392218.png)
N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a triazolopyrazine core, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazolopyrazine core This core can be synthesized through a series of cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide has been studied for its potential antibacterial , antifungal , and anti-inflammatory activities. The following table summarizes key findings from various studies:
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Antibacterial Efficacy : A study demonstrated that the compound displayed potent antibacterial activity against multi-drug resistant strains of Escherichia coli, suggesting its potential as a therapeutic agent in treating resistant infections .
- Anti-inflammatory Properties : In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines .
Mechanism of Action
The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazolopyrazine core is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrazine derivatives, such as:
- N-(3,5-dimethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide .
Uniqueness
What sets N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties
Biological Activity
N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structural Overview
The compound features a triazolo-pyrazine core linked to a dimethoxyphenyl group and an ethoxyphenyl moiety. The presence of the sulfanyl group further enhances its chemical reactivity and biological profile.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered physiological responses.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways that regulate cellular functions.
Biological Activity Data
Case Studies
-
Antimicrobial Activity :
A study evaluated the antimicrobial properties of compounds similar to this compound against various bacterial strains. Results indicated strong inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, suggesting potential as an antimicrobial agent in clinical applications . -
Anticancer Properties :
Research on related compounds demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was proposed to involve apoptosis induction and cell cycle arrest at the G2/M phase . This positions the compound as a candidate for further development in cancer therapeutics. -
Antioxidant Activity :
In vitro assays using DPPH radical scavenging methods showed that the compound possesses antioxidant properties, which could be beneficial in reducing oxidative stress-related diseases .
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5S/c1-4-34-18-10-8-17(9-11-18)28-12-13-29-22(23(28)31)26-27-24(29)35-15-20(30)25-14-16-6-5-7-19(32-2)21(16)33-3/h5-13H,4,14-15H2,1-3H3,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTDDSJFTOHSDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NCC4=C(C(=CC=C4)OC)OC)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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